N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a sulfonamide derivative characterized by a benzothiophene core linked via a hydroxyethyl group to a pyridine sulfonamide moiety. The benzothiophene group confers aromatic stability and hydrophobicity, while the pyridine sulfonamide may contribute to hydrogen bonding and target binding.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-14(13-10-21-15-6-2-1-5-12(13)15)9-17-22(19,20)11-4-3-7-16-8-11/h1-8,10,14,17-18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOYWKBVUAEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Core Structural Components
Synthesis of Pyridine-3-sulfonyl Chloride
The pyridine-3-sulfonamide moiety is typically derived from pyridine-3-sulfonyl chloride, a key intermediate. Sulfonation of pyridine is achieved via chlorosulfonation using chlorosulfonic acid under controlled conditions. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding pyridine-3-sulfonyl chloride with 65–75% efficiency.
Reaction Conditions
- Reactants : Pyridine, chlorosulfonic acid (1:3 molar ratio).
- Temperature : 0–5°C, 4–6 hours.
- Workup : Quenched with ice-water, extracted with dichloromethane, and purified via vacuum distillation.
Characterization by $$ ^1H $$ NMR (DMSO-$$ d_6 $$) reveals a singlet at δ 8.95 ppm (pyridine-H), while IR spectra confirm sulfonyl chloride stretches at 1370 cm$$ ^{-1} $$ (S=O) and 1180 cm$$ ^{-1} $$ (S–Cl).
Preparation of 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine
The benzothiophene-bearing hydroxyethylamine side chain is synthesized through a multi-step sequence:
Friedel-Crafts Acylation of Benzothiophene
Benzothiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl$$ _3 $$, yielding 3-acetylbenzothiophene (85% yield).
Reaction Conditions
- Catalyst : Anhydrous AlCl$$ _3 $$ (1.2 equiv).
- Solvent : Nitromethane, 50°C, 8 hours.
Reduction to 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine
The ketone intermediate is reduced using sodium borohydride in methanol, followed by oximation with hydroxylamine hydrochloride and subsequent catalytic hydrogenation (Pd/C, H$$ _2 $$) to yield the primary amine.
Key Data
Coupling of Sulfonyl Chloride and Amine Intermediate
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between pyridine-3-sulfonyl chloride and 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base.
Optimized Protocol
- Molar Ratio : Sulfonyl chloride:amine = 1:1.1.
- Base : Triethylamine (2.5 equiv).
- Temperature : 0°C → room temperature, 12 hours.
- Workup : Washed with 5% HCl, brine, and dried over MgSO$$ _4 $$.
Yield : 78–82% after recrystallization (ethyl acetate/hexane).
Characterization and Analytical Validation
Alternative Synthetic Pathways
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Hydroxyl Group Protection
The secondary alcohol in the hydroxyethylamine intermediate is prone to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether prior to coupling prevents side reactions, with deprotection using TBAF restoring the hydroxyl group.
Sulfonyl Chloride Stability
Pyridine-3-sulfonyl chloride hydrolyzes readily; storage under anhydrous toluene at –20°C extends shelf life to 6 months.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl formamide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide exhibit significant antimicrobial properties. For instance, a study on thiopyrimidine-benzenesulfonamide derivatives demonstrated their effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds were evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showing promising results in inhibiting microbial biofilm formation, which is crucial for treating hospital-acquired infections .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Similar sulfonamide derivatives have been studied for their role as muscarinic receptor antagonists, which are relevant for conditions such as Alzheimer's disease and Lewy body dementia. The modulation of muscarinic receptors may provide therapeutic benefits by improving cognitive function and reducing neurodegeneration .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. For instance, modifications to the benzothiophene moiety or the sulfonamide group can influence the compound's solubility and bioavailability, which are critical factors in drug development.
Table 1: Synthesis Pathways for Related Compounds
| Compound Name | Synthesis Method | Key Features |
|---|---|---|
| Thiopyrimidine-benzenesulfonamide | Reaction with various amines and sulfonyl chlorides | Antimicrobial properties |
| Benzothiazole derivatives | Knoevenagel condensation followed by acylation | Anti-tubercular activity |
| Pyridine-based sulfonamides | Multi-step synthesis involving substitution reactions | Potential for neurological applications |
Antimicrobial Evaluation
A recent study evaluated a series of new thiopyrimidine-benzenesulfonamide compounds against multiple bacterial strains. The results indicated that certain derivatives displayed significant antimicrobial activity, with IC50 values suggesting strong potential for further development into therapeutic agents .
Neuropharmacological Studies
In another research effort, pyridine-sulfonamide derivatives were tested for their effects on cognitive function in animal models of Alzheimer's disease. The results showed improved memory retention and reduced amyloid plaque formation, indicating a promising avenue for future research into neuroprotective agents .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide drugs typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
The compound shares structural motifs with sulfonamide-based pesticides listed in Pesticide Chemicals Glossary (2001) . Below is a detailed comparison of substituents, core heterocycles, and applications:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
| Compound Name | Core Heterocycle | Key Substituents | Application |
|---|---|---|---|
| N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide | Benzothiophene + Pyridine | Hydroxyethyl linker, sulfonamide group | Not specified |
| Cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide) | Triazine | Methoxyethoxy benzene, urea linkage | Herbicide |
| Azimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide) | Pyrimidine + Pyrazole | Tetrazole, methyl groups | Herbicide |
| Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide) | Pyrimidine + Imidazopyridine | Ethylsulfonyl group | Herbicide |
| Rimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide) | Pyrimidine + Pyridine | Ethylsulfonyl group | Herbicide |
Key Observations:
Core Heterocycles: The target compound substitutes triazine or pyrimidine (common in herbicides ) with a benzothiophene ring. Pyridine sulfonamide replaces urea-linked triazine/pyrimidine moieties in other compounds, possibly reducing hydrogen-bonding capacity but increasing metabolic stability.
Substituent Variations :
- The hydroxyethyl linker is unique among the compared compounds, which typically feature methoxy, ethylsulfonyl, or tetrazole groups. This linker could influence conformational flexibility and solubility.
- Unlike herbicides like sulfosulfuron or rimsulfuron, the target lacks an ethylsulfonyl group, which is critical for acetolactate synthase (ALS) inhibition in weeds .
Functional Implications: The absence of a urea or thiourea linkage (common in ALS inhibitors ) suggests divergent mechanisms of action. The benzothiophene-pyridine scaffold may target non-ALS pathways or exhibit non-pesticidal activity.
Research Findings and Methodological Considerations
- Crystallography : SHELX software is widely used for resolving sulfonamide structures, suggesting its applicability for analyzing the target compound’s conformation. For example, SHELXL’s refinement capabilities could clarify bond angles and torsional strain in the hydroxyethyl linker.
- Structure-Activity Relationships (SAR) : Comparative studies of sulfonamides emphasize the role of heterocyclic cores in bioactivity. Triazine/pyrimidine-based herbicides rely on ALS inhibition, whereas benzothiophene derivatives are less explored in this context.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a compound of growing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₃H₁₃N₃O₃S
- Molecular Weight : 283.32 g/mol
- CAS Number : 6293-56-7
This sulfonamide derivative features a pyridine ring, a benzothiophene moiety, and a hydroxyethyl group, contributing to its unique pharmacological profile.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
- Cytotoxicity and Apoptosis Induction :
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antiviral | Inhibits HSV replication | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound had superior activity compared to traditional sulfonamides, with an MIC of 0.5 μg/mL for S. aureus . -
Antiviral Activity Against HSV :
In another investigation, the antiviral effects of the compound were assessed in Vero cells infected with HSV. The study reported a significant reduction in viral plaque formation at concentrations as low as 1 μg/mL, suggesting that the compound may serve as a lead for developing new antiviral agents . -
Cancer Cell Line Study :
A recent study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 μM after 48 hours of exposure .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide, and how can reaction efficiency be optimized?
Methodological Answer:
A typical synthesis involves coupling pyridine-3-sulfonamide with a benzothiophene-derived hydroxyethyl intermediate. Key steps include:
- Sulfonamide Activation : Use sulfonyl chlorides or carbodiimide coupling agents (e.g., EDC/HOBt) to activate the sulfonamide group under basic conditions (pH 7–9) .
- Solvent Optimization : Screen polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and byproduct formation.
- Catalysis : Evaluate Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for benzothiophene fragment integration .
- Monitoring : Employ HPLC or LC-MS to track intermediate formation and purity. Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables (temperature: 80–120°C, catalyst loading: 1–5 mol%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., benzothiophene C3 linkage, hydroxyl proton integration). -NMR coupling patterns can resolve stereochemistry at the hydroxyethyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted sulfonamide precursors).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, particularly for enantiomeric purity assessment .
Advanced: How can computational methods predict this compound’s reactivity and stability in solution?
Methodological Answer:
- Reactivity Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. Transition-state modeling (e.g., using Gaussian) predicts hydrolysis or oxidation pathways .
- Solubility and Stability : Molecular Dynamics (MD) simulations assess solvent interactions (e.g., aqueous vs. organic media). Tools like COSMO-RS predict partition coefficients and aggregation tendencies .
- Validation : Cross-reference computational results with experimental stability assays (e.g., accelerated degradation studies under UV light or varying pH) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets, controlling for variables (e.g., cell lines, assay protocols, compound purity ≥95%). Use tools like PRISMA guidelines for transparency .
- Standardized Reproducibility : Replicate experiments under harmonized conditions (e.g., fixed incubation time, consistent DMSO concentration).
- Structure-Activity Relationship (SAR) : Apply cheminformatics (e.g., Schrödinger’s QikProp) to correlate substituent effects with activity trends. For enzyme inhibition, validate binding via ITC (isothermal titration calorimetry) .
Basic: What handling and storage protocols ensure experimental reproducibility?
Methodological Answer:
- Storage : Store in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation/hydrolysis. Desiccate to avoid moisture absorption .
- Handling : Use gloveboxes for air-sensitive steps (e.g., sulfonamide coupling). PPE (gloves, goggles) is mandatory due to potential irritancy .
- Stability Testing : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation.
Advanced: What strategies elucidate the compound’s mechanism in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Determine inhibition constants (K) via Michaelis-Menten plots under varied substrate concentrations. Compare IC values across enzyme isoforms .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding motifs. Synchrotron X-ray sources enhance resolution .
- Computational Docking : Use AutoDock Vina or Glide to simulate binding poses. Cross-validate with mutagenesis studies (e.g., alanine scanning) .
Advanced: How can researchers design experiments to address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in a solvent series (e.g., water, ethanol, DCM).
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate with experimental data .
- Co-Solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .
Advanced: What methodologies validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) .
- CYP450 Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways. Trapped ion mobility spectrometry (TIMS) resolves metabolite isomers .
- In Silico Prediction : Tools like MetaSite predict metabolic hotspots (e.g., benzylic hydroxylation) for targeted derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
